1-Chloro-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O3 It is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 4-ethoxy-3-(trifluoromethoxy)benzaldehyde with chloroacetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-Chloro-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups enhance its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The trifluoromethoxy group also enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12ClF3O3 |
---|---|
Molecular Weight |
296.67 g/mol |
IUPAC Name |
1-chloro-1-[4-ethoxy-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O3/c1-3-18-9-5-4-8(11(13)7(2)17)6-10(9)19-12(14,15)16/h4-6,11H,3H2,1-2H3 |
InChI Key |
DSQQRQMIONPPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)OC(F)(F)F |
Origin of Product |
United States |
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